molecular formula C17H28ClNO3 B14676653 Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride CAS No. 37291-76-2

Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride

Cat. No.: B14676653
CAS No.: 37291-76-2
M. Wt: 329.9 g/mol
InChI Key: WBJFYHIISGMHJZ-UHFFFAOYSA-N
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Description

Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a thymyloxy group, a dimethylamino group, and an acetic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride typically involves the esterification of acetic acid with a dimethylaminoethanol derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like chlorine or bromine are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoethyl acetate: This compound shares a similar structure but lacks the thymyloxy group.

    Dimethylaminoethanol acetate: Another related compound, differing in the ester group attached to the acetic acid.

Uniqueness

Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thymyloxy group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications.

Properties

CAS No.

37291-76-2

Molecular Formula

C17H28ClNO3

Molecular Weight

329.9 g/mol

IUPAC Name

1-(dimethylamino)propan-2-yl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;hydrochloride

InChI

InChI=1S/C17H27NO3.ClH/c1-12(2)15-8-7-13(3)9-16(15)20-11-17(19)21-14(4)10-18(5)6;/h7-9,12,14H,10-11H2,1-6H3;1H

InChI Key

WBJFYHIISGMHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC(C)CN(C)C.Cl

Origin of Product

United States

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